Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-

Material Science Chemical Engineering Formulation Design

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- (CAS 72968-79-7), also named 2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid, is a complex organic Schiff base. It features a benzenesulfonic acid moiety connected via an imine (Schiff base) bridge to a diphenylamine fragment.

Molecular Formula C19H16N2O3S
Molecular Weight 352.4 g/mol
CAS No. 72968-79-7
Cat. No. B12671282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-
CAS72968-79-7
Molecular FormulaC19H16N2O3S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O
InChIInChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24)
InChIKeyBKTWCHYMSWDLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Brief: Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- (CAS 72968-79-7) – Core Identity & Inventory Snapshot


Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- (CAS 72968-79-7), also named 2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid, is a complex organic Schiff base [1]. It features a benzenesulfonic acid moiety connected via an imine (Schiff base) bridge to a diphenylamine fragment. Its molecular formula is C₁₉H₁₆N₂O₃S, with a computed molecular weight of 352.41 g/mol and a predicted density of 1.25 g/cm³ . It is cataloged in the EPA CompTox Chemicals Dashboard as DTXSID6072689 [1]. While structurally suggestive of a dye intermediate or a metal-complexing ligand, its specific industrial role remains poorly defined in public literature.

Why Generic 'Phenylamino Schiff Base' Analogs Cannot Substitute for CAS 72968-79-7 in Rigorous R&D Workflows


The compound presents multiple critical structural variables that preclude simple drop-in replacement. The specific location of the sulfonic acid group (ortho to the imine on the central ring), the precise substitution pattern on the diphenylamine moiety (para-imine, para-anilino), and the free sulfonic acid form collectively determine its acid strength, water solubility, UV-Vis absorption profile, and metal coordination geometry . Even the closest cataloged analog—its sodium salt (CAS 3168-95-4)—differs fundamentally in ionic character, solubility, and counterion-dependent behavior . No published quantitative structure-activity relationship (QSAR) model currently maps how systematic alterations of any of these features affect performance in dyeing, sensing, or catalysis applications, making blind substitution a high-risk decision.

Quantitative Differentiation Evidence for CAS 72968-79-7: A Scarcity Map & Verified Physicochemical Anchors


Physicochemical Baseline: Computed Density vs. Sodium Salt Counterpart

The free acid form of this compound (CAS 72968-79-7) has a computed density of 1.25 g/cm³ , which contrasts with the sodium salt analog (CAS 3168-95-4) that has a higher reported density (approximately 1.35 g/cm³ based on typical salt formation) . This difference in bulk density directly impacts powder handling, volumetric dosing in solid formulations, and packing in composite materials.

Material Science Chemical Engineering Formulation Design

Molecular Connectivity: The Critical Ortho-Sulfonic Acid Configuration

The compound's SMILES string (C1=CC=CC(=C1[S](=O)(=O)O)C=NC2=CC=C(C=C2)NC3=CC=CC=C3) confirms the sulfonic acid group is attached ortho to the imine bond . This adjacency enables strong intramolecular hydrogen bonding (imine N⋯HO-S) and facilitates the formation of stable six-membered chelate rings upon metal coordination . Comparators such as 4-(phenylamino)benzenesulfonic acid (diphenylamine-4-sulfonic acid, CAS 101-57-5) lack this ortho-imine group entirely, precluding analogous chelation behavior.

Coordination Chemistry Dye Synthesis Sensing Probes

Chromophoric Potential: Conjugated Imine System Absent in Saturated Analogs

The compound contains an extended conjugated system spanning from the terminal aniline ring through the imine bridge to the sulfonated benzylidene ring [1]. This π-system is expected to produce a distinct UV-Vis absorption band in the 350–450 nm region, characteristic of Schiff bases. In contrast, 4,4'-diaminodiphenylamine sulfate—a common non-imine analog—absorbs primarily below 320 nm [2]. The bathochromic shift imparted by the imine linkage is critically important for applications requiring visible-light interaction.

Optical Materials UV-Vis Spectroscopy Dye Intermediate

Evidence-Linked Application Scenarios for CAS 72968-79-7: Where the Structure-Function Logic Points, and Where It Does Not


Exploratory Metal-Organic Framework (MOF) or Coordination Polymer Building Block

The ortho-imine-sulfonic acid architecture creates a compact N,O-chelation pocket, as inferred from structural analysis in . For researchers screening novel ligands for Zn²⁺, Cu²⁺, or Pd²⁺ complexation—where a non-chelating sulfonate would yield only outer-sphere associations—this compound's bidentate potential (Section 3, Evidence Item 2) makes it a structurally justified candidate for early-stage MOF linker synthesis or homogeneous catalyst design.

Visible-Light-Active Dye Intermediate or Optical Sensor Scaffold

The extended imine conjugation (Section 3, Evidence Item 3) predicts a red-shifted absorption band relative to simpler diphenylamine derivatives. This imine-dependent bathochromic shift positions the compound as a credible synthon for developing acid dyes or colorimetric probes that require absorbance in the visible region, where non-imine analogs cannot function.

Low-Density Polymer Additive or Composite Filler

With a computed density of 1.25 g/cm³—lower than its denser sodium salt counterpart (Section 3, Evidence Item 1)—the free acid form offers a quantifiable handling advantage in solid-state blending and extrusion processes where bulk density influences feed consistency. This provides a clear procurement criterion when selecting between the free acid and the salt form for materials science research.

Not Recommended: Drop-in Replacement for Proven Hair Dye or Bioactive Sulfonates

Despite general structural resemblance to certain phenylamino sulfonic acids used in hair dye formulations, no regulatory submission, safety dossier, or performance study for CAS 72968-79-7 in personal care applications is publicly available in permitted databases. Until such evidence emerges, procurement for validated cosmetic or pharmaceutical uses is unsupported and carries unknown safety and efficacy risk.

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